3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide
Description
3-Chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a benzenesulfonamide core linked to a substituted pyrimidine moiety. The molecule’s structure includes a 3-chlorophenyl group attached to the sulfonamide nitrogen, while the pyrimidine ring is substituted with ethoxy (C₂H₅O) and methyl (CH₃) groups at positions 6 and 2, respectively.
Properties
IUPAC Name |
3-chloro-N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c1-3-27-19-12-18(21-13(2)22-19)23-15-7-9-16(10-8-15)24-28(25,26)17-6-4-5-14(20)11-17/h4-12,24H,3H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRKOYJSAVHXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a sulfonamide moiety, which is known for its diverse biological properties. The synthesis typically involves multi-step reactions starting from 2-methylpyrimidine and involves the introduction of an ethoxy group followed by coupling with various anilines to form the final structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. It has been shown to inhibit certain enzymatic activities, which can disrupt cellular processes associated with inflammation and cancer cell proliferation.
2. Anti-Cancer Activity
Research indicates that sulfonamide derivatives exhibit anti-cancer properties. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell survival and proliferation. The specific activity of this compound in cancer models remains to be fully elucidated but suggests potential for further investigation.
3. Cardiovascular Effects
A study evaluating the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models showed significant alterations in cardiovascular parameters. The results indicated that certain derivatives could decrease perfusion pressure and coronary resistance, suggesting a potential role in managing cardiovascular conditions .
Case Studies
Several studies have explored the biological activity of similar compounds within the sulfonamide class:
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Theoretical studies using computational models have provided insights into absorption, distribution, metabolism, and excretion (ADME) properties, indicating favorable characteristics for drug development .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity
- Antimicrobial Properties
- Antiviral Effects
Biological Research
- Enzyme Inhibition Studies
- Cell Signaling Pathway Modulation
Material Science
- Chemical Sensors
- Polymer Chemistry
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of 3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide on ovarian cancer cells. The results indicated a significant reduction in cell viability at low micromolar concentrations, with detailed analysis revealing its mechanism of action through the inhibition of specific kinases involved in tumor growth .
Case
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfonamide-pyrimidine hybrids.
Structural Variations
Physicochemical Properties
- Molecular Weight : Analogs range from 401.5 () to 441.5 g/mol (). The target compound’s molecular weight is estimated to be ~450–470 g/mol based on its structural complexity .
- Solubility: Ethoxy and methyl groups on the pyrimidine (target compound) likely reduce aqueous solubility compared to amino or methoxy-substituted analogs (e.g., ) .
- Melting Points : Pyrimidine sulfonamides in the evidence exhibit MPs between 175–178°C (Example 53, ) and higher, suggesting crystalline stability .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide, and how can reaction yields be improved?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core via cyclization of ethoxy-methylpyrimidine precursors with substituted anilines. Subsequent chlorination and sulfonamide coupling are critical. Key steps include:
- Cyclization : Use of Pd catalysts or base-mediated conditions (e.g., K₂CO₃) to form the pyrimidine-amine linkage .
- Sulfonamide Formation : Reacting 3-chlorobenzenesulfonyl chloride with the intermediate phenylpyrimidinylamine under inert atmosphere (N₂/Ar) .
- Purification : Column chromatography (silica gel, EtOAc/hexane gradients) or recrystallization (ethanol/water) to isolate pure product .
- Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride), temperature control (0–5°C for exothermic steps), and catalyst screening (e.g., DMAP for nucleophilic substitutions) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy group at C6, methyl at C2) and sulfonamide connectivity .
- HPLC : Purity assessment (>98%) using C18 columns and UV detection (λ = 254 nm) .
- X-ray Crystallography : Resolve ambiguous regiochemistry; for example, confirming the planar geometry of the pyrimidine ring and sulfonamide torsion angles .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : If one study reports antibacterial activity (e.g., IC₅₀ = 2 µM) while another shows no effect:
- Reproducibility Checks : Standardize assay conditions (pH, bacterial strain, incubation time) .
- Target Validation : Use knockout bacterial strains or competitive binding assays to confirm enzyme targets (e.g., acps-pptase) .
- Computational Modeling : Molecular docking (AutoDock Vina) to assess binding affinity variations due to conformational flexibility in the sulfonamide group .
Q. How can the metabolic stability of this compound be enhanced without compromising target affinity?
- Rational Design :
- Trifluoromethyl Substitution : Replace the ethoxy group with CF₃ to improve lipophilicity and reduce oxidative metabolism .
- Isotopic Labeling : Deuteration at metabolically vulnerable sites (e.g., methyl groups) to prolong half-life .
- Prodrug Approaches : Mask the sulfonamide as a pivaloyloxymethyl ester for improved oral bioavailability .
Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?
- Kinetic Studies :
- Enzyme Assays : Monitor acps-pptase activity via malachite green phosphate detection (λ = 620 nm) .
- ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔH, Kd) to confirm competitive vs. allosteric inhibition .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in cytotoxicity profiles across cell lines?
- Methodology :
- Dose-Response Curves : Generate IC₅₀ values in ≥3 cell lines (e.g., HEK293, HepG2) using MTT assays .
- Off-Target Screening : Utilize kinase profiling panels (Eurofins) to identify unintended targets .
- Meta-Analysis : Compare data with structurally analogous sulfonamides (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify SAR trends .
Experimental Design
Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics?
- Model Selection :
- Rodents : Sprague-Dawley rats for IV/PO administration; plasma sampling at 0.5, 1, 2, 4, 8, 24 h .
- Tissue Distribution : LC-MS/MS quantification in liver, kidney, and brain homogenates to assess penetration .
- Parameters : Calculate AUC, Cₘₐₓ, t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
